molecular formula C8H13NO2 B12868514 5-Ethyl-4-propylisoxazol-3-ol

5-Ethyl-4-propylisoxazol-3-ol

Cat. No.: B12868514
M. Wt: 155.19 g/mol
InChI Key: DJKJKPQMEROKKS-UHFFFAOYSA-N
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Description

5-Ethyl-4-propylisoxazol-3-ol is a five-membered heterocyclic compound containing an isoxazole ring. Isoxazoles are commonly found in various commercially available drugs and have significant importance in drug discovery . This compound’s structure consists of an isoxazole ring with an ethyl group at position 5 and a propyl group at position 4.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of isoxazoles. Here are a few methods relevant to 5-Ethyl-4-propylisoxazol-3-ol:

Industrial Production:

Information on industrial-scale production methods for this specific compound is limited. research continues to explore eco-friendly synthetic strategies .

Chemical Reactions Analysis

5-Ethyl-4-propylisoxazol-3-ol can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the isoxazole ring.

    Substitution: Substituents can be introduced at positions 3 and 5. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as a drug candidate.

    Chemical Biology: Study its interactions with biological targets.

    Industry: Explore its use in materials science or agrochemicals.

Mechanism of Action

The exact mechanism by which 5-Ethyl-4-propylisoxazol-3-ol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed information on similar compounds is scarce, researchers may compare this compound with other isoxazoles to highlight its uniqueness.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-ethyl-4-propyl-1,2-oxazol-3-one

InChI

InChI=1S/C8H13NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

DJKJKPQMEROKKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(ONC1=O)CC

Origin of Product

United States

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